molecular formula C24H29N3O3S B2894311 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450339-37-4

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2894311
CAS No.: 450339-37-4
M. Wt: 439.57
InChI Key: XFLSFOOFBYQYSN-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, an adamantane moiety, and a carboxamide group. The presence of these functional groups and structural motifs endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thieno[3,4-c]pyrazole Core: : This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a diketone or ketoester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, at elevated temperatures.

  • Introduction of the Adamantane Moiety: : The adamantane group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thieno[3,4-c]pyrazole intermediate with an adamantane derivative, such as 1-adamantylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished by reacting the intermediate with a carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thieno[3,4-c]pyrazole core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide, electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

  • Medicine: : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

  • Enzyme Inhibition: : By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites.

  • Receptor Binding: : The compound may bind to receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

  • Pathway Modulation: : The compound can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation, by interacting with key regulatory proteins.

Comparison with Similar Compounds

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the unique properties of this compound.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-14-3-4-21(15(2)5-14)27-22(19-12-31(29,30)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSFOOFBYQYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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